3,5-Dichloro-2-fluoro-4-methoxypyridine

Description

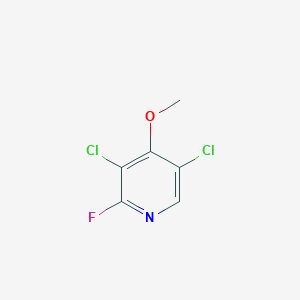

3,5-Dichloro-2-fluoro-4-methoxypyridine is a halogenated pyridine derivative with a methoxy substituent. Its molecular formula is C₆H₄Cl₂FNO₂, and its structure features chlorine atoms at positions 3 and 5, fluorine at position 2, and a methoxy group (-OCH₃) at position 4 on the pyridine ring. This compound is of interest in agrochemical and pharmaceutical research due to the electronic and steric effects imparted by its substituents. The fluorine and chlorine atoms act as electron-withdrawing groups, while the methoxy group donates electrons via resonance, creating a polarized aromatic system conducive to nucleophilic or electrophilic reactions .

Properties

CAS No. |

175965-87-4 |

|---|---|

Molecular Formula |

C6H4Cl2FNO |

Molecular Weight |

196 g/mol |

IUPAC Name |

3,5-dichloro-2-fluoro-4-methoxypyridine |

InChI |

InChI=1S/C6H4Cl2FNO/c1-11-5-3(7)2-10-6(9)4(5)8/h2H,1H3 |

InChI Key |

ADSYDZKHASADCC-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=NC=C1Cl)F)Cl |

Canonical SMILES |

COC1=C(C(=NC=C1Cl)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 3,5-Dichloro-2-fluoro-4-methoxypyridine and its analogs:

Electronic and Steric Effects

Electron-Withdrawing vs. Electron-Donating Groups The main compound’s 2-F and 3,5-Cl substituents deactivate the ring, making it less reactive toward electrophilic substitution. In contrast, the 4-OCH₃ group donates electrons via resonance, creating a localized electron-rich region at position 4 . The analog 2,5-Dichloro-4-iodo-3-methoxypyridine replaces fluorine with chlorine at position 2 and introduces iodine at position 4. In 4-Amino-3,5-dichloro-6-fluoro-2-methoxypyridine, the 4-NH₂ group is a stronger electron donor than methoxy, significantly activating the ring for electrophilic attacks.

The five-substituent analog exhibits high steric demand due to crowded positions (2, 3, 4, 5, 6), which may reduce solubility and reaction efficiency.

Preparation Methods

Fluorination via Potassium Fluoride in Polar Aprotic Solvents

A foundational approach for introducing fluorine into pyridine systems involves halogen exchange reactions. In a method analogous to the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine, pentachloropyridine reacts with potassium fluoride (KF) in N-methylpyrrolidone (NMP) at 100–170°C under vigorous agitation. While this patent specifically targets trifluorination, adjusting the stoichiometry and reaction time could allow selective fluorination at position 2. For 3,5-dichloro-2-fluoro-4-methoxypyridine, a precursor such as 3,5-dichloro-4-methoxy-2-iodopyridine might undergo fluorination via KF, leveraging iodine’s superior leaving-group ability compared to chlorine.

Key Conditions :

Iodination as a Precursor to Methoxylation

Purification and Isolation Strategies

Distillation for Volatile Byproducts

Due to its lower boiling point relative to NMP and polyhalogenated intermediates, the target compound is isolated via fractional distillation under reduced pressure (24.6 kPa, 112°C overhead temperature). This method achieves >97% purity, with residual solvents removed in subsequent stages.

Crystallization and Filtration

For laboratory-scale synthesis, cooling the reaction mixture induces crystallization of potassium chloride byproducts, which are removed via filtration. The filtrate is then concentrated and subjected to silica gel chromatography using hexane/ethyl acetate (4:1) to isolate the product.

Comparative Analysis of Synthetic Routes

Industrial and Scalability Considerations

The halogen exchange route (Section 1.1) is industrially favored for its scalability and solvent recovery potential. NMP is distilled and reused, minimizing waste. However, iodination (Section 2.1) remains cost-prohibitive for large-scale production due to iodine’s expense and handling challenges. Emerging methods employing continuous flow reactors could enhance the efficiency of methoxylation steps by improving heat and mass transfer.

Q & A

Q. What are the most reliable synthetic routes for 3,5-Dichloro-2-fluoro-4-methoxypyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via sequential halogenation and methoxylation of a pyridine scaffold. A common approach involves:

- N-oxidation of a precursor (e.g., 2,3,5-trimethylpyridine) followed by nitration and nucleophilic substitution to introduce chlorine and fluorine groups .

- Methoxylation via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., NaOMe in methanol) at 80–100°C . Optimization includes adjusting reaction time, temperature, and stoichiometry of halogenating agents (e.g., POCl₃ for chlorination). Purity can be enhanced using column chromatography with silica gel (hexane:EtOAc gradients) .

Q. How can X-ray crystallography and SHELX software validate the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and substituent positions. SHELX programs (e.g., SHELXL) refine crystallographic data by:

- Iteratively adjusting atomic coordinates and thermal parameters against diffraction data.

- Validating bond lengths (e.g., C-Cl ~1.73 Å, C-F ~1.34 Å) and angles against expected values . Researchers should collect high-resolution data (<1.0 Å) to resolve potential disorder in the pyridine ring or substituents.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved during characterization?

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Methodological solutions include:

- Multi-nuclear NMR analysis : Compare experimental and NMR shifts with DFT-calculated values (e.g., using B3LYP/6-311+G(d,p)).

- Variable-temperature NMR : Detect conformational changes or ring puckering affecting chemical shifts .

- HSQC/HMBC experiments : Resolve ambiguous coupling patterns in crowded spectra .

Q. What strategies improve regioselectivity during halogenation or methoxylation of polyhalogenated pyridines?

Regioselectivity is influenced by electronic and steric factors:

- Directing groups : Use protecting groups (e.g., nitro or methoxy) to block undesired positions. For example, methoxy groups at C4 direct electrophilic substitution to C3/C5 .

- Catalytic systems : Employ Lewis acids (e.g., FeCl₃) to enhance halogenation at electron-deficient positions .

- Microwave-assisted synthesis : Shorten reaction times to minimize side reactions .

Q. How can computational methods predict the stability and reactivity of intermediates in the synthesis pathway?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can:

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for halogenation.

- Simulate transition states to assess activation energies for methoxylation steps.

- Predict thermodynamic stability of intermediates using Gibbs free energy comparisons .

Methodological Notes

- Spectral Analysis : Cross-validate NMR data with mass spectrometry (HRMS) and IR (e.g., C-F stretches at 1100–1200 cm⁻¹) .

- Purification : Use preparative HPLC with C18 columns for polar intermediates .

- Safety : Handle chlorinating agents (e.g., POCl₃) in fume hoods with inert gas lines due to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.